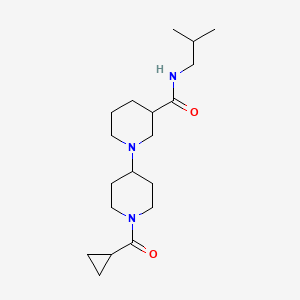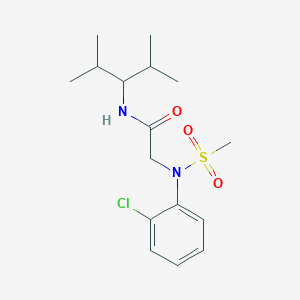![molecular formula C19H17N7O B3922078 N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B3922078.png)
N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-4-(1H-tetrazol-1-yl)benzamide
Descripción general
Descripción
N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-4-(1H-tetrazol-1-yl)benzamide, also known as Ro 24-0238, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been shown to exhibit various pharmacological activities.
Mecanismo De Acción
The exact mechanism of action of N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-4-(1H-tetrazol-1-yl)benzamide 24-0238 is not fully understood. However, it has been shown to act as a selective antagonist of the angiotensin II type 1 receptor (AT1), which plays a key role in the regulation of blood pressure and fluid balance. By blocking the AT1 receptor, this compound 24-0238 may help to reduce blood pressure and improve cardiovascular function.
Biochemical and Physiological Effects:
This compound 24-0238 has been shown to have several biochemical and physiological effects. It has been shown to reduce blood pressure and improve cardiac function in animal models of hypertension and heart failure. Additionally, this compound 24-0238 has been shown to have anti-inflammatory and analgesic effects, which may be beneficial for the treatment of various inflammatory conditions and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-4-(1H-tetrazol-1-yl)benzamide 24-0238 has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its pharmacological properties. Additionally, this compound 24-0238 is relatively easy to synthesize and purify, which makes it a convenient compound for use in lab experiments. However, one limitation of this compound 24-0238 is its selectivity for the AT1 receptor, which may limit its use in experiments that require the modulation of other receptors or signaling pathways.
Direcciones Futuras
There are several future directions for the study of N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-4-(1H-tetrazol-1-yl)benzamide 24-0238. One potential direction is the investigation of its potential use in the treatment of other cardiovascular diseases, such as atherosclerosis and stroke. Additionally, this compound 24-0238 may have potential applications in the treatment of various inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Further research is needed to fully understand the pharmacological properties of this compound 24-0238 and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-4-(1H-tetrazol-1-yl)benzamide 24-0238 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. Additionally, this compound 24-0238 has been investigated for its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure.
Propiedades
IUPAC Name |
N-(2-imidazol-1-yl-1-phenylethyl)-4-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O/c27-19(16-6-8-17(9-7-16)26-14-21-23-24-26)22-18(12-25-11-10-20-13-25)15-4-2-1-3-5-15/h1-11,13-14,18H,12H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRZBVGHYBLYAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=CN=C2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B3922001.png)
![6-(3-bromobenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3922015.png)
![N-({1-[(5-fluoro-2-methylphenyl)sulfonyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B3922016.png)


![6-{[5-(2-chlorophenyl)-2-furyl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3922026.png)

![5-imino-6-(3-methylbenzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3922037.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(4-ethylbenzyl)-3-piperidinyl]propanamide](/img/structure/B3922038.png)
acetyl]carbonohydrazonoyl}-2-furyl)methyl]-N'-phenylethanediamide](/img/structure/B3922051.png)
![5-(3-bromobenzylidene)-3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3922054.png)
![(1,3-benzothiazol-2-ylmethyl){[2-(2-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}methylamine](/img/structure/B3922056.png)
![6-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3922068.png)
![N-[(6-methyl-2-pyridinyl)methyl]-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B3922082.png)